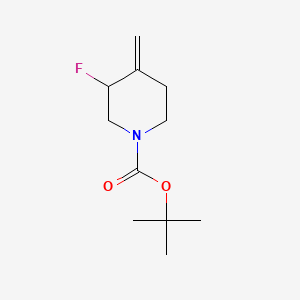

Tert-butyl 3-fluoro-4-methylenepiperidine-1-carboxylate

Description

BenchChem offers high-quality Tert-butyl 3-fluoro-4-methylenepiperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-fluoro-4-methylenepiperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-fluoro-4-methylidenepiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18FNO2/c1-8-5-6-13(7-9(8)12)10(14)15-11(2,3)4/h9H,1,5-7H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHMOJENFEWBNDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=C)C(C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Tert-butyl 3-fluoro-4-methylenepiperidine-1-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for tert-butyl 3-fluoro-4-methylenepiperidine-1-carboxylate, a valuable fluorinated building block in medicinal chemistry and drug development. Due to the absence of a direct, one-pot synthesis in the reviewed literature, this guide details a robust two-step approach commencing from the commercially available N-Boc-4-piperidone. The synthesis involves an initial α-fluorination of the piperidone ring, followed by a Wittig olefination to introduce the methylene group. This document outlines detailed experimental protocols, summarizes key quantitative data, and provides a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of tert-butyl 3-fluoro-4-methylenepiperidine-1-carboxylate is proposed to be achieved via a two-step sequence:

-

Electrophilic α-Fluorination: The synthesis begins with the α-fluorination of tert-butyl 4-oxopiperidine-1-carboxylate. This reaction is typically achieved using an electrophilic fluorine source, such as N-Fluorobenzenesulfonimide (NFSI) or Selectfluor®. This step introduces the fluorine atom at the 3-position of the piperidine ring to yield the key intermediate, tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate.

-

Wittig Olefination: The subsequent step involves the conversion of the ketone functionality in tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate to a methylene group. The Wittig reaction, utilizing a phosphonium ylide (e.g., methyltriphenylphosphonium bromide), is a well-established and effective method for this transformation.

The overall synthetic workflow is depicted in the following diagram:

Caption: Proposed two-step synthesis of the target compound.

Data Presentation

The following tables summarize the key reactants and expected products for each step of the proposed synthesis. Note that yields are estimates based on similar reactions reported in the literature and may vary depending on specific reaction conditions and optimization.

Table 1: Reactants and Product for Step 1: α-Fluorination

| Compound Name | Starting Material / Reagent | Molecular Formula | Molecular Weight ( g/mol ) |

| tert-Butyl 4-oxopiperidine-1-carboxylate | Starting Material | C₁₀H₁₇NO₃ | 199.25 |

| N-Fluorobenzenesulfonimide (NFSI) | Reagent | C₁₂H₁₀FNO₂S₂ | 315.34 |

| tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate | Product | C₁₀H₁₆FNO₃ | 217.24 |

Table 2: Reactants and Product for Step 2: Wittig Olefination

| Compound Name | Starting Material / Reagent | Molecular Formula | Molecular Weight ( g/mol ) |

| tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate | Starting Material | C₁₀H₁₆FNO₃ | 217.24 |

| Methyltriphenylphosphonium bromide | Reagent | C₁₉H₁₈BrP | 357.22 |

| Potassium tert-butoxide | Reagent | C₄H₉KO | 112.21 |

| tert-Butyl 3-fluoro-4-methylenepiperidine-1-carboxylate | Product | C₁₁H₁₈FNO₂ | 215.26 |

Experimental Protocols

The following are detailed, generalized experimental protocols for the proposed two-step synthesis. These protocols are based on established methodologies for similar transformations and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate (α-Fluorination)

Objective: To synthesize tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate via electrophilic fluorination of tert-butyl 4-oxopiperidine-1-carboxylate.

Materials:

-

tert-Butyl 4-oxopiperidine-1-carboxylate

-

N-Fluorobenzenesulfonimide (NFSI) or Selectfluor®

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (MeCN))

-

Base (e.g., Lithium diisopropylamide (LDA), Sodium hexamethyldisilazide (NaHMDS))

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

Preparation of the Enolate:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet, dissolve tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of LDA (1.1 eq) in THF to the reaction mixture while maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.

-

-

Fluorination:

-

In a separate flask, dissolve NFSI (1.2 eq) in anhydrous THF.

-

Add the NFSI solution dropwise to the enolate solution at -78 °C.

-

Allow the reaction mixture to stir at -78 °C for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate.

-

Expected Outcome:

-

Yield: 60-80% (based on analogous reactions).

-

Appearance: A colorless to pale yellow oil or solid.

-

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.

Step 2: Synthesis of tert-butyl 3-fluoro-4-methylenepiperidine-1-carboxylate (Wittig Olefination)

Objective: To synthesize tert-butyl 3-fluoro-4-methylenepiperidine-1-carboxylate from tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate using a Wittig reaction.

Materials:

-

tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate

-

Methyltriphenylphosphonium bromide

-

Potassium tert-butoxide

-

Anhydrous diethyl ether or THF

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

Preparation of the Ylide:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.3 eq) and suspend it in anhydrous diethyl ether.

-

Cool the suspension to 0 °C in an ice bath.

-

Add potassium tert-butoxide (1.3 eq) portion-wise to the suspension. The mixture will typically turn a characteristic yellow or orange color, indicating the formation of the ylide.

-

Stir the mixture at room temperature for 1-2 hours.

-

-

Wittig Reaction:

-

Cool the ylide suspension back to 0 °C.

-

Dissolve tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate (1.0 eq) in a minimal amount of anhydrous diethyl ether and add it dropwise to the ylide suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until TLC/LC-MS analysis indicates the completion of the reaction.

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (2 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure. The crude product will contain triphenylphosphine oxide as a major byproduct.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 3-fluoro-4-methylenepiperidine-1-carboxylate.

-

Expected Outcome:

-

Yield: 70-90% (based on analogous reactions).

-

Appearance: A colorless oil.

-

Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Safety Considerations

-

Fluorinating agents (NFSI, Selectfluor®): These are powerful oxidizing agents and should be handled with care in a well-ventilated fume hood. Avoid contact with skin and eyes.

-

Organolithium bases (LDA, n-BuLi): These reagents are pyrophoric and react violently with water. They must be handled under a strict inert atmosphere using appropriate syringe and cannula techniques.

-

Potassium tert-butoxide: This is a strong, moisture-sensitive base. Handle in a dry environment.

-

Solvents: Anhydrous solvents are required for these reactions. Ensure proper drying techniques are used. Diethyl ether is highly flammable.

Always consult the Safety Data Sheets (SDS) for all chemicals used and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

This guide provides a scientifically sound and detailed pathway for the synthesis of tert-butyl 3-fluoro-4-methylenepiperidine-1-carboxylate. Researchers are encouraged to adapt and optimize these protocols to suit their specific laboratory capabilities and requirements.

An In-Depth Technical Guide to the Chemical Properties of Fluorinated 4-Methylenepiperidines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of fluorinated 4-methylenepiperidines, a class of compounds of growing interest in medicinal chemistry. The introduction of fluorine into the 4-methylenepiperidine scaffold can significantly modulate its physicochemical and pharmacological properties, offering a valuable tool for drug design and development. This document covers key aspects of their synthesis, reactivity, and physicochemical characteristics, supported by experimental data and protocols.

Introduction to Fluorinated Piperidines in Drug Discovery

The piperidine motif is a prevalent scaffold in a vast array of pharmaceuticals and biologically active natural products.[1] Its three-dimensional structure allows for diverse substitution patterns, enabling fine-tuning of a molecule's properties to enhance its therapeutic profile. In recent decades, the strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[2] The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, basicity (pKa), and binding affinity to biological targets.[2][3]

Fluorination of the 4-methylenepiperidine scaffold, in particular, presents an intriguing strategy for developing novel therapeutic agents. The exocyclic double bond offers a site for further functionalization, while the fluorine atom(s) can impart desirable pharmacokinetic and pharmacodynamic characteristics. This guide delves into the chemical nuances of this promising class of compounds.

Synthesis of Fluorinated 4-Methylenepiperidines

The synthesis of fluorinated 4-methylenepiperidines can be approached through several strategies, primarily involving the construction of the fluorinated methylene group onto a pre-existing piperidone core or the synthesis of the fluorinated piperidine ring followed by olefination.

Olefination Reactions of 4-Piperidones

A common and versatile method for the synthesis of 4-methylenepiperidines is the olefination of a 4-piperidone precursor. The Wittig and Julia-Kocienski reactions are particularly relevant for introducing a fluorinated methylene group.

2.1.1. Wittig Reaction

The Wittig reaction involves the reaction of a phosphorus ylide with a ketone or aldehyde to form an alkene.[4][5] For the synthesis of 4-(fluoromethylene)piperidines, a (fluoromethyl)triphenylphosphonium salt is typically used to generate the corresponding ylide.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 19F NMR chemical shifts. 1. Aliphatic fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. thesis.dial.uclouvain.be [thesis.dial.uclouvain.be]

Spectroscopic and Synthetic Profile of Fluorinated Piperidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the spectroscopic and synthetic characteristics of fluorinated methylenepiperidine derivatives, with a primary focus on tert-butyl 3-fluoro-4-methylenepiperidine-1-carboxylate. Despite a comprehensive search of available literature, specific experimental spectroscopic data (NMR, IR, MS) for tert-butyl 3-fluoro-4-methylenepiperidine-1-carboxylate could not be located. This suggests that the compound may be novel or not widely reported.

To provide valuable insights for researchers in this area, this document presents a detailed analysis of a closely related and structurally significant analogue: tert-butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate and its subsequent derivatives. The synthetic protocols and spectroscopic data for this analogue are presented to serve as a practical reference for the synthesis and characterization of similar fluorinated piperidine scaffolds. This guide also includes a generalized workflow for the chemical synthesis and spectroscopic analysis of such compounds.

Spectroscopic Data of a Structurally Related Analogue: tert-Butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate Derivatives

While direct spectroscopic data for tert-butyl 3-fluoro-4-methylenepiperidine-1-carboxylate is unavailable, the following tables detail the NMR and MS data for key synthetic intermediates related to tert-butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate. This information provides a foundational understanding of the expected spectral features for this class of compounds.

Table 1: ¹H NMR Spectroscopic Data

| Compound | Chemical Shift (δ) in ppm |

| tert-Butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate (6) | 1.46 (9H, s), 1.49-1.77 (2H, m), 1.91-2.01 (2H, m), 3.06 (2H, t(br), J = 12.1 Hz), 3.46 (2H, d, J = 17.6 Hz), 3.99 (2H, s(br))[1] |

| tert-Butyl 4-azidomethyl-4-fluoropiperidine-1-carboxylate (7) | 1.46 (9H, s), 1.47-1.67 (2H, m), 1.84-1.97 (2H, m), 3.08 (2H, t(br), J = 12.4 Hz), 3.32 (2H, d, J = 20.4 Hz), 3.96 (2H, s(br))[1] |

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Chemical Shift (δ) in ppm |

| tert-Butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate (6) | 28.4, 34.0 (d, J = 20.8 Hz), 38.8 (d, J = 25.4Hz), 39.4, 79.9, 91.6 (d, J = 177.7 Hz), 154.6[1] |

| tert-Butyl 4-azidomethyl-4-fluoropiperidine-1-carboxylate (7) | 28.4, 33.3 (d, J = 20.8 Hz), 58.5 (d, J = 23.1 Hz), 80.1, 94.1 (d, J = 175.4 Hz), 154.8[1] |

Table 3: Mass Spectrometry (MS) Data

| Compound | m/z Values |

| tert-Butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate (6) | 296/298 (M+H, 2), 240 (34), 222 (24), 194/196 (9), 177 (11), 116 (12), 96 (26), 57 (100)[1] |

| tert-Butyl 4-azidomethyl-4-fluoropiperidine-1-carboxylate (7) | 259 (M+H, 1), 231 (2), 203 (100), 159 (53), 116 (14), 96 (12), 57 (85)[1] |

Experimental Protocols

The following are detailed experimental methodologies for the synthesis of the referenced fluorinated piperidine derivatives.

Synthesis of tert-Butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate (6)

To a solution of 1-tert-butyl 4-methylenepiperidine (1.5 g, 7.6 mmol) in dry CH₂Cl₂ (40 mL), Et₃N·3HF (3.1 mL, 2.5 equiv) was added via syringe at 0°C.[1] Subsequently, N-Bromosuccinimide (NBS) (2.03 g, 1.5 equiv) was added at 0°C, and the mixture was stirred at room temperature for 3 hours.[1] After the reaction was complete, the mixture was poured into aqueous 0.5 M NaOH (50 mL) and extracted with CH₂Cl₂ (3 x 50 mL). The combined organic layers were washed twice with aqueous 0.5 M NaOH and brine. After drying over MgSO₄ and filtration, the solvent was evaporated in vacuo to yield the product as a colorless oil (2.06 g, 92% yield), which was deemed sufficiently pure for subsequent steps.[1]

Synthesis of tert-Butyl 4-azidomethyl-4-fluoropiperidine-1-carboxylate (7)

A solution of piperidine 6 (1.27 g, 4.3 mmol) in DMSO (10 mL) was treated with NaN₃ (0.33 g, 5 mmol, 1.2 equiv) and NaI (0.76 g, 5 mmol, 1.2 equiv).[1] The solution was heated to 130°C for 16 hours. After cooling to room temperature, the reaction mixture was poured into water (10 mL) and extracted with CH₂Cl₂ (3 x 10 mL). The combined organic layers were dried over MgSO₄, filtered, and the solvent was evaporated in vacuo. The crude product was purified by column chromatography (EtOAc/hexane 1:9) to afford the title compound as a colorless oil (1.01 g, 91% yield).[1]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and spectroscopic characterization of a novel chemical compound, applicable to the study of fluorinated piperidines.

Caption: General workflow for chemical synthesis and spectroscopic analysis.

References

An In-depth Technical Guide to Tert-butyl 3-fluoro-4-methylenepiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tert-butyl 3-fluoro-4-methylenepiperidine-1-carboxylate, a fluorinated piperidine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of public information on this specific molecule, this document focuses on its physicochemical properties, a proposed synthetic route based on analogous chemical transformations, and its potential applications. This guide is intended to serve as a foundational resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction

Fluorinated organic molecules are of significant interest in drug development due to the unique properties conferred by the fluorine atom, including altered metabolic stability, binding affinity, and lipophilicity. Piperidine scaffolds are prevalent in numerous pharmaceuticals, making the synthesis and characterization of novel fluorinated piperidine derivatives a key area of research. Tert-butyl 3-fluoro-4-methylenepiperidine-1-carboxylate represents a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This guide outlines its key characteristics and a plausible experimental approach for its synthesis.

Chemical Identity and Properties

As of the latest search, a specific CAS number for Tert-butyl 3-fluoro-4-methylenepiperidine-1-carboxylate has not been publicly assigned, suggesting it may be a novel compound not yet widely available or characterized. For reference, the CAS number for the non-fluorinated parent compound, Tert-butyl 4-methylenepiperidine-1-carboxylate, is 159635-49-1.[1][2][3][4] The properties of the target compound are predicted based on the known data of its parent compound and related fluorinated analogs.

Table 1: Physicochemical Data

| Property | Value (Parent Compound) | Predicted Value (Target Compound) | Source |

| CAS Number | 159635-49-1 | Not Assigned | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₉NO₂ | C₁₁H₁₈FNO₂ | - |

| Molecular Weight | 197.27 g/mol | 215.26 g/mol | [3] |

| Appearance | Colorless to slightly yellow liquid | Predicted to be a liquid or low-melting solid | [1] |

| Boiling Point | 80 °C @ 1 mmHg | Predicted to be similar to the parent compound | [1] |

| Density | 0.97 g/mL | Predicted to be slightly higher than the parent compound | [1] |

| Purity | ≥96% (GC) | Dependent on synthetic and purification methods | [1] |

| Storage Temperature | Room Temperature | Recommended to be stored under inert atmosphere | [4] |

Proposed Synthetic Route

A plausible synthetic route to obtain Tert-butyl 3-fluoro-4-methylenepiperidine-1-carboxylate involves the electrophilic fluorination of the corresponding enolate or an equivalent of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, followed by olefination. A key intermediate in a related synthesis is N-benzyl-3-hydroxy-4-methylpiperidine, which can be oxidized and subsequently debenzylated and acylated to yield the desired precursor.

Diagram 1: Proposed Synthetic Pathway

Caption: Proposed multi-step synthesis of the target compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of Tert-butyl 3-fluoro-4-methylenepiperidine-1-carboxylate, based on established chemical transformations.

Synthesis of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate (Precursor)

This procedure is adapted from a known synthesis of the precursor.

-

N-Benzylation: To a solution of 4-methylpyridinium in a suitable solvent, add benzyl chloride. Heat the reaction mixture to afford 1-benzyl-3-hydroxy-4-methylpyridinium chloride.

-

Reduction: Reduce the pyridinium salt using sodium borohydride in an appropriate solvent system to yield N-benzyl-3-hydroxy-4-methylpiperidine.

-

Oxidation: Oxidize the secondary alcohol using Jones reagent at a controlled temperature to give N-benzyl-4-methyl-3-oxopiperidine.

-

Debenzylation and Protection: Perform catalytic hydrogenation using Palladium on carbon (Pd/C) to remove the benzyl group. Subsequently, protect the secondary amine with di-tert-butyl dicarbonate (Boc₂O) to yield Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate.

Synthesis of Tert-butyl 3-fluoro-4-methylenepiperidine-1-carboxylate

-

Fluorination:

-

Dissolve Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate in an anhydrous aprotic solvent (e.g., THF, MeCN) under an inert atmosphere (e.g., Argon).

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Add a strong base (e.g., LDA, LiHMDS) dropwise to form the enolate.

-

After stirring for a specified time, add a solution of an electrophilic fluorinating agent (e.g., N-Fluorobenzenesulfonimide (NFSI) or Selectfluor®) in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate.

-

-

Wittig Olefination:

-

Prepare the Wittig reagent (methylenetriphenylphosphorane) by reacting methyltriphenylphosphonium bromide with a strong base (e.g., n-BuLi, NaHMDS) in an anhydrous etheral solvent (e.g., THF, diethyl ether) at low temperature.

-

Add a solution of Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate in the same solvent to the ylide solution.

-

Allow the reaction to proceed at room temperature until the starting material is consumed.

-

Quench the reaction and perform a standard aqueous workup.

-

Purify the final product by column chromatography to yield Tert-butyl 3-fluoro-4-methylenepiperidine-1-carboxylate.

-

Applications in Drug Development

The target compound is a valuable building block for creating a diverse range of substituted piperidines. The presence of the fluoro and methylene groups provides two reactive sites for further chemical modifications. Potential applications include:

-

Scaffold for Bioactive Molecules: The piperidine core can be further functionalized to synthesize analogs of known drugs or to explore new chemical space for novel therapeutic targets.

-

Probes for Chemical Biology: The unique structure can be incorporated into chemical probes to study biological pathways or enzyme mechanisms.

-

Fragment-Based Drug Discovery: As a fluorinated fragment, it can be used in screening campaigns to identify initial hits for drug discovery programs.

Conclusion

While Tert-butyl 3-fluoro-4-methylenepiperidine-1-carboxylate is not a readily available compound, this technical guide provides a roadmap for its synthesis and highlights its potential utility in the field of drug discovery. The proposed synthetic pathway leverages well-established reactions, offering a practical approach for its preparation in a laboratory setting. Further research is warranted to fully characterize this compound and explore its applications in the development of new chemical entities with therapeutic potential.

References

The Biological Activity of 3-Fluoropiperidine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, frequently appearing in a wide array of pharmaceuticals and biologically active compounds.[1] Its prevalence is due to its favorable physicochemical properties and its ability to interact with a multitude of biological targets.[1] The strategic introduction of fluorine into the piperidine ring, particularly at the 3-position, has emerged as a powerful strategy in drug design. Fluorination can significantly modulate a molecule's metabolic stability, lipophilicity, basicity (pKa), and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[2] This guide provides a comprehensive overview of the biological activities of 3-fluoropiperidine derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Biological Activities of 3-Fluoropiperidine Derivatives

3-Fluoropiperidine derivatives have demonstrated a broad spectrum of biological activities, primarily as enzyme inhibitors and modulators of receptors and transporters, particularly within the central nervous system (CNS).

Enzyme Inhibition

α-Glucosidase Inhibitors: Several studies have explored fluorinated piperidine derivatives as potent inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion.[3][4] Inhibition of this enzyme can delay glucose absorption and is a therapeutic strategy for managing type 2 diabetes.[3] The structure-activity relationship (SAR) studies reveal that the position and nature of substituents on the piperidine and associated aromatic rings play a critical role in the inhibitory potency.[3]

Cholinesterase Inhibitors: 3-Fluoropiperidine moieties have been incorporated into molecules designed to inhibit acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine.[5][6][7] AChE inhibitors are a key therapeutic class for the symptomatic treatment of Alzheimer's disease. The introduction of fluorine can influence the binding affinity and selectivity of these compounds for AChE.[7]

Receptor and Transporter Modulation

Dopamine Transporter (DAT) Ligands: The dopamine transporter is a key regulator of dopamine levels in the synapse, and its modulation is a target for treating various neurological and psychiatric disorders.[8] 3-Fluoropiperidine derivatives have been investigated as potent and selective DAT ligands.[9]

Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors: VMAT2 is responsible for packaging monoamines into synaptic vesicles. Its inhibition leads to the depletion of these neurotransmitters at the nerve terminal.[10][11] Fluoroethoxy-diphenethylpiperidine derivatives have been identified as potent inhibitors of VMAT2, with potential applications in treating hyperkinetic movement disorders.[12][13]

Sigma-1 (σ1) Receptor Ligands: The sigma-1 receptor is a unique intracellular chaperone protein implicated in various cellular functions and is a target for the treatment of neurodegenerative diseases, pain, and addiction.[14][15] Several 3-fluoropiperidine derivatives have been synthesized and evaluated as high-affinity ligands for the sigma-1 receptor.[16]

Serotonin (5-HT) Receptor Ligands: The serotonin system is a major target for therapeutics treating depression, anxiety, and migraines. While not the primary focus of the provided search results, the modification of piperidine-containing 5-HT receptor ligands with fluorine is a known strategy to improve their pharmacokinetic properties.

Quantitative Data and Structure-Activity Relationships (SAR)

The following tables summarize the biological activities of various 3-fluoropiperidine derivatives, highlighting key structure-activity relationships.

Table 1: α-Glucosidase Inhibitory Activity of Fluorinated Piperidine Derivatives

| Compound | Modifications | IC50 (µM) | Reference(s) |

| Dihydrofuro[3,2-b]piperidine derivative 32 | L-arabino-configured, N-substituted 2,6-dichloro-4-hydroxylbenzyl group | 0.07 | [3] |

| Dihydrofuro[3,2-b]piperidine derivative 28 | L-arabino-configured | 0.5 | [3] |

| 4-(dimethylaminoalkyl)piperazine derivative (PC1) | 4-chlorophenyl substitution | 5.75 | [17] |

| 4-(dimethylaminoalkyl)piperazine derivative (PC3) | 2,4-difluorophenyl substitution | 19.25 | [17] |

| 4-(dimethylaminoalkyl)piperazine derivative (PC4) | 4-fluorophenyl substitution | 19.38 | [17] |

| Acarbose (Reference) | 2.0 | [3] |

SAR Summary: For dihydrofuro[3,2-b]piperidine derivatives, the stereochemistry and N-substituents significantly impact α-glucosidase inhibition, with L-arabino-configured compounds often showing higher potency. The presence of specific halogen substitutions on the N-benzyl group, such as in compound 32, can dramatically increase activity.[3] For 4-(dimethylaminoalkyl)piperazine inhibitors, the nature and position of halogen substituents on the phenyl ring influence the inhibitory constants (Ki).[17]

Table 2: Cholinesterase Inhibitory Activity of 3-Fluoropiperidine Derivatives

| Compound | Modifications | Target | IC50 (nM) | Reference(s) |

| 5d | N-(2-(piperidine-1-yl)ethyl)benzamide with ortho-fluoro substitution | AChE | 13 | [7] |

| 9m | Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone with 4-chloro substitution | AChE | 210 | [5] |

| 9i | Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone with 3-fluoro substitution | AChE | - | [5] |

| 21 | 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | AChE | 0.56 | [6] |

| Donepezil (Reference) | AChE | 600 | [7] |

SAR Summary: In the N-(2-(piperidine-1-yl)ethyl)benzamide series, an ortho-fluoro substitution on the benzamide ring resulted in the most potent AChE inhibitor.[7] For benzylpiperidine-linked 1,3-dimethylbenzimidazolinones, halogen substitution on the benzyl group generally increased AChE inhibitory activity, with the position of the halogen being a critical determinant of potency.[5] The basicity of the piperidine nitrogen is also crucial for activity.[6]

Table 3: Dopamine Transporter (DAT) and Vesicular Monoamine Transporter 2 (VMAT2) Inhibitory Activity of 3-Fluoropiperidine Derivatives

| Compound | Modifications | Target | Ki (µM) | IC50 (nM) | Reference(s) |

| Fluoroethoxy-1,4-diphenethylpiperazine (15d) | 1-(2-chlorophenethyl)-4-(2-fluoroethoxyphenethyl)piperazine | VMAT2 | 0.014 | - | [12][13] |

| 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogue (9) | - | DAT | - | 6.6 | [9] |

| 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogue (19a) | - | DAT | - | 6.0 | [9] |

| GBR 12909 (Reference) | DAT | - | 14 | [9] |

SAR Summary: For fluoroethoxy-1,4-diphenethylpiperazine derivatives, substitutions on the phenethyl groups significantly influence VMAT2 inhibitory potency and selectivity over DAT and SERT.[12] In the case of 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues, modifications to the phenylpropyl side chain and bioisosteric replacement of phenyl rings can lead to highly potent and selective DAT inhibitors.[9]

Table 4: Sigma-1 (σ1) Receptor Binding Affinity of 3-Fluoropiperidine Derivatives

| Compound | Modifications | Ki (nM) | Reference(s) |

| 1'-((6-(2-fluoroethoxy) pyridin-3-yl)methyl)-3H-spiro[2-benzofuran-1,4'-piperidine] (2) | Spirocyclic piperidine with fluoroethoxy substituent | 2.30 | [16] |

| 1'-(4-(2-fluoroethoxy)benzyl)-3H-spiro[2-benzofuran-1,4'-piperidine] (19) | Spirocyclic piperidine with fluoroethoxybenzyl substituent | 0.79 | [16] |

SAR Summary: Spirocyclic piperidine derivatives incorporating a fluoroalkoxy group demonstrate high affinity and selectivity for the sigma-1 receptor. The nature of the linker and the substitution pattern on the aromatic ring are key determinants of binding affinity.[16]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

In Vitro α-Glucosidase Inhibition Assay

This assay is adapted from established colorimetric methods.[3]

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Phosphate buffer (pH 6.8)

-

Sodium carbonate (Na2CO3)

-

Test compounds and a positive control (e.g., Acarbose)

-

96-well microplate and reader

Procedure:

-

Prepare solutions of the test compounds and acarbose at various concentrations.

-

In a 96-well plate, add 20 µL of the test compound solution and 20 µL of α-glucosidase solution (2 U/mL).

-

Incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 20 µL of 1 mM pNPG solution.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 50 µL of 1 M Na2CO3.

-

Measure the absorbance at 405 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman method.[18]

Materials:

-

Acetylcholinesterase (AChE)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Test compounds and a positive control (e.g., Donepezil)

-

96-well microplate and reader

Procedure:

-

Prepare solutions of the test compounds and donepezil at various concentrations.

-

To a 96-well plate, add 25 µL of the test compound solution and 50 µL of phosphate buffer.

-

Add 25 µL of AChE solution and incubate for 15 minutes at 25°C.

-

Add 25 µL of DTNB solution.

-

Initiate the reaction by adding 25 µL of ATCI solution.

-

Measure the absorbance at 412 nm at regular intervals to determine the reaction rate.

-

Calculate the percentage of inhibition and determine the IC50 value.

Dopamine Transporter (DAT) Uptake Assay

This is a cell-based assay using cells expressing the dopamine transporter.[8]

Materials:

-

Cells stably expressing human DAT (e.g., HEK293-hDAT)

-

[3H]Dopamine or a fluorescent dopamine analog

-

Assay buffer (e.g., Krebs-Ringer-HEPES)

-

Test compounds and a reference inhibitor (e.g., GBR 12909)

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Plate the DAT-expressing cells in a 96-well plate and allow them to adhere.

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with various concentrations of the test compound for 10-20 minutes at 37°C.

-

Initiate uptake by adding [3H]Dopamine.

-

Incubate for a short period (e.g., 10 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells and measure the radioactivity or fluorescence.

-

Determine the IC50 value for the inhibition of dopamine uptake.

Vesicular Monoamine Transporter 2 (VMAT2) Inhibition Assay

This assay typically uses isolated synaptic vesicles.[12]

Materials:

-

Synaptic vesicle preparation from rat striatum

-

[3H]Dopamine

-

Assay buffer

-

Test compounds and a reference inhibitor (e.g., Tetrabenazine)

-

Glass fiber filters and a cell harvester

-

Scintillation counter

Procedure:

-

Incubate the synaptic vesicles with various concentrations of the test compound.

-

Initiate uptake by adding [3H]Dopamine.

-

Incubate to allow for vesicular uptake.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters.

-

Calculate the percentage of inhibition and determine the Ki or IC50 value.

Sigma-1 (σ1) Receptor Radioligand Binding Assay

This assay determines the binding affinity of compounds to the sigma-1 receptor.[16]

Materials:

-

Membrane preparations from cells or tissues expressing sigma-1 receptors (e.g., guinea pig liver)

-

Radioligand (e.g., --INVALID-LINK---pentazocine)

-

Assay buffer

-

Test compounds

-

Non-specific binding agent (e.g., haloperidol)

-

Glass fiber filters and a cell harvester

-

Scintillation counter

Procedure:

-

In a 96-well plate, combine the membrane preparation, radioligand, and varying concentrations of the test compound.

-

For determining non-specific binding, a high concentration of an unlabeled ligand is used instead of the test compound.

-

Incubate to reach binding equilibrium.

-

Separate bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity on the filters.

-

Calculate the specific binding and determine the Ki value of the test compound.

Signaling Pathways and Mechanisms of Action

The biological effects of 3-fluoropiperidine derivatives are a direct consequence of their interaction with specific molecular targets. Understanding the signaling pathways and mechanisms of action is crucial for rational drug design.

Mechanism of α-Glucosidase Inhibition

α-Glucosidase is a membrane-bound enzyme in the small intestine that hydrolyzes terminal, non-reducing 1,4-linked α-glucose residues to release a single glucose molecule. Inhibitors of this enzyme, including certain 3-fluoropiperidine derivatives, compete with the natural substrate for binding to the active site of the enzyme, thereby preventing the breakdown of complex carbohydrates and slowing the absorption of glucose.

Dopamine Reuptake and its Inhibition

The dopamine transporter (DAT) is a presynaptic protein that mediates the reuptake of dopamine from the synaptic cleft, thus terminating dopaminergic signaling. 3-Fluoropiperidine-based DAT inhibitors bind to the transporter, blocking the reuptake of dopamine and leading to an increased concentration of dopamine in the synapse.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scientificupdate.com [scientificupdate.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. VMAT2 Inhibitors in Neuropsychiatric Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 18. Piperidine-4-methanthiol ester derivatives for a selective acetylcholinesterase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of Novel Fluorinated Heterocyclic Building Blocks: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal and agricultural chemistry. Fluorine's unique properties—high electronegativity, small steric footprint, and the ability to form strong carbon-fluorine bonds—can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This guide provides an in-depth look at the recent discovery and synthesis of novel fluorinated heterocyclic building blocks, with a focus on fluorinated tetrahydropyridazines and dihydrooxazines, offering detailed experimental protocols and quantitative data to support further research and development.

Introduction to Next-Generation Fluorinated Heterocycles

The demand for novel chemical entities with improved pharmacological profiles has driven the exploration of new synthetic methodologies for creating complex and diverse molecular architectures. Among these, fluorinated heterocycles have emerged as particularly valuable motifs.[1][2] Recent advancements have focused on developing efficient and selective methods for the introduction of fluorine into six-membered nitrogen-containing heterocycles, which are prevalent in numerous pharmaceuticals. This guide will focus on a recently developed, efficient strategy for the synthesis of fluorinated tetrahydropyridazines and dihydrooxazines through the fluorocyclization of β,γ-unsaturated hydrazones and oximes.[3][4] This method utilizes a hypervalent fluoroiodane reagent, offering an alternative to traditional fluorinating agents and demonstrating excellent yields under both conventional solution-based and innovative mechanochemical conditions.[1][3]

Synthesis of Fluorinated Tetrahydropyridazines

A novel and efficient approach to synthesizing 5-fluorinated tetrahydropyridazines involves the fluorocyclization of β,γ-unsaturated hydrazones using a hypervalent fluoroiodane reagent.[3] This methodology has been successfully implemented in both traditional solution-phase synthesis and environmentally benign mechanochemical processes, providing comparable and excellent yields.[3][4]

Quantitative Data: Substrate Scope and Yields

The versatility of the fluorocyclization reaction is demonstrated by its application to a diverse range of β,γ-unsaturated hydrazones, affording the corresponding 5-fluorinated tetrahydropyridazines in high yields. The reaction proceeds efficiently under both solution-phase and mechanochemical conditions.

| Entry | Substrate (β,γ-Unsaturated Hydrazone) | Method | Product (5-Fluorinated Tetrahydropyridazine) | Yield (%) |

| 1 | Hydrazone 2a | Solution | 3a | 91 |

| 2 | Hydrazone 2b | Solution | 3b | 92 |

| 3 | Hydrazone 2c | Solution | 3c | 85 |

| 4 | Hydrazone 2d | Solution | 3d | 88 |

| 5 | Hydrazone 2e | Solution | 3e | 81 |

| 6 | Hydrazone 2k | Solution | 3k | 75 |

| 7 | Hydrazone 2l | Solution | 3l | 68 |

| 8 | Hydrazone 2b | Mechanochemical | 3b | 90 |

| 9 | Hydrazone 2c | Mechanochemical | 3c | 88 |

| 10 | Hydrazone 2d | Mechanochemical | 3d | 85 |

| 11 | Hydrazone 2e | Mechanochemical | 3e | 83 |

| 12 | Hydrazone 2k | Mechanochemical | 3k | 78 |

| 13 | Hydrazone 2l | Mechanochemical | 3l | 70 |

Table 1: Synthesis of 5-Fluorinated Tetrahydropyridazines under Solution and Mechanochemical Conditions.

Experimental Protocols

General Procedure for Solution-Phase Synthesis of 5-Fluorinated Tetrahydropyridazines:

To a solution of the β,γ-unsaturated hydrazone (1.0 equiv) in CH₂Cl₂ (0.1 M) was added AgBF₄ (1.0 equiv) and the hypervalent fluoroiodane reagent (1.5 equiv). The reaction mixture was stirred at room temperature for 15 minutes. Upon completion, the reaction was quenched with saturated aqueous NaHCO₃ solution, and the aqueous layer was extracted with CH₂Cl₂. The combined organic layers were dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography to afford the desired 5-fluorinated tetrahydropyridazine.

General Procedure for Mechanochemical Synthesis of 5-Fluorinated Tetrahydropyridazines:

A 10 mL stainless steel milling jar was charged with the β,γ-unsaturated hydrazone (1.0 equiv), the hypervalent fluoroiodane reagent (1.5 equiv), and a 2.5 g stainless steel milling ball. The mixture was milled at 30 Hz for 15 minutes. The resulting solid was then purified by flash column chromatography to yield the pure 5-fluorinated tetrahydropyridazine.[4]

Synthesis of Fluorinated Dihydrooxazines

The synthesis of the novel class of 5-fluorodihydrooxazines is achieved through the fluorocyclization of β,γ-unsaturated oximes.[3] Notably, mechanochemical conditions were found to be superior to solution-phase synthesis, providing significantly higher yields.[3][4]

Quantitative Data: Comparison of Synthetic Methods

The data below highlights the marked improvement in yield for the synthesis of 5-fluorodihydrooxazines when transitioning from solution-phase to mechanochemical methods.

| Entry | Substrate (β,γ-Unsaturated Oxime) | Method | Product (5-Fluorodihydrooxazine) | Yield (%) |

| 1 | Oxime 6a | Solution | 7a | 46 |

| 2 | Oxime 6b | Solution | 7b | 36 |

| 3 | Oxime 6c | Solution | 7c | 41 |

| 4 | Oxime 6d | Solution | 7d | 39 |

| 5 | Oxime 6a | Mechanochemical | 7a | 80 |

| 6 | Oxime 6b | Mechanochemical | 7b | 78 |

| 7 | Oxime 6c | Mechanochemical | 7c | 75 |

| 8 | Oxime 6d | Mechanochemical | 7d | 71 |

Table 2: Comparison of Yields for the Synthesis of 5-Fluorodihydrooxazines.

Experimental Protocols

General Procedure for Solution-Phase Synthesis of 5-Fluorodihydrooxazines:

To a solution of the β,γ-unsaturated oxime (1.0 equiv) in CH₂Cl₂ (0.1 M) was added AgBF₄ (1.0 equiv) and the hypervalent fluoroiodane reagent (1.5 equiv). The reaction mixture was stirred at room temperature for 15 minutes. The reaction was then quenched with saturated aqueous NaHCO₃ solution, and the aqueous phase was extracted with CH₂Cl₂. The combined organic extracts were dried over MgSO₄, filtered, and the solvent was removed under reduced pressure. The crude residue was purified by flash column chromatography to give the 5-fluorodihydrooxazine.

General Procedure for Mechanochemical Synthesis of 5-Fluorodihydrooxazines:

A 10 mL stainless steel milling jar was charged with the β,γ-unsaturated oxime (1.0 equiv), the hypervalent fluoroiodane reagent (1.5 equiv), and a 2.5 g stainless steel milling ball. The mixture was milled at 30 Hz for 15 minutes. The resulting solid was purified by flash column chromatography to afford the pure 5-fluorodihydrooxazine.[4]

Visualizing the Synthetic Pathways and Mechanisms

To better understand the experimental workflows and the underlying chemical transformations, the following diagrams have been generated using the DOT language.

Experimental Workflow for Fluorocyclization

Proposed Mechanism of Fluorocyclization

Conclusion

The development of novel fluorinated heterocyclic building blocks is a dynamic and rapidly evolving field. The fluorocyclization of unsaturated hydrazones and oximes using a hypervalent fluoroiodane reagent represents a significant advancement, offering a versatile and efficient route to previously inaccessible fluorinated tetrahydropyridazines and dihydrooxazines. The successful application of mechanochemistry in these syntheses not only improves yields in certain cases but also aligns with the principles of green chemistry by minimizing solvent usage. The detailed protocols and quantitative data presented in this guide are intended to facilitate the adoption and further exploration of these innovative synthetic methodologies, ultimately contributing to the discovery of new and improved pharmaceuticals and agrochemicals.

References

- 1. scienceopen.com [scienceopen.com]

- 2. Accessing novel fluorinated heterocycles with the hypervalent fluoroiodane reagent by solution and mechanochemical synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Accessing novel fluorinated heterocycles with the hypervalent fluoroiodane reagent by solution and mechanochemical synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

The Strategic Incorporation of Fluorinated Scaffolds in Modern Drug Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of physicochemical and biological properties. This in-depth guide explores the multifaceted role of fluorinated scaffolds in drug design, providing quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in harnessing the unique advantages of this versatile element.

The Impact of Fluorination on Key Physicochemical Properties

The strategic substitution of hydrogen with fluorine can profoundly alter a molecule's characteristics, influencing its journey from administration to its biological target. These modifications are primarily due to fluorine's high electronegativity, small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), and the strength of the carbon-fluorine bond.[1][2]

Lipophilicity and Permeability

Fluorination's effect on lipophilicity (logP) is context-dependent. While the introduction of a single fluorine atom to an aromatic ring generally increases lipophilicity, polyfluorination or fluorination of alkyl chains can lead to a decrease.[3] This modulation of lipophilicity is a critical tool for optimizing a drug's ability to cross cellular membranes and reach its target.[3]

Acidity and Basicity (pKa)

The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups. This alteration can influence a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and binding to its target protein.[4]

Metabolic Stability

One of the most significant advantages of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, such as cytochrome P450s.[5] By replacing a metabolically labile hydrogen atom with fluorine, the in vivo half-life of a drug can be significantly extended.[6]

Quantitative Effects of Fluorination on Drug Potency and Pharmacokinetics

The introduction of fluorine can lead to substantial improvements in a drug's potency and pharmacokinetic profile. The following tables provide a comparative overview of these effects in various drug classes.

Table 1: Comparative Inhibitory Potency (IC50) of Fluorinated vs. Non-Fluorinated Kinase Inhibitors

| Kinase Target | Fluorinated Inhibitor | IC50 (nM) | Non-Fluorinated Analog | IC50 (nM) | Fold Improvement |

| PI3Kα | 2,4-dimorpholinopyrimidine-5-carbonitrile derivative 17e | 15.4 | BKM-120 (less fluorinated) | 79.3 | ~5 |

| PI3Kδ | 2,4-dimorpholinopyrimidine-5-carbonitrile derivative 17p | 55.6 | BKM-120 (less fluorinated) | 79.3 | ~1.4 |

| PARP2 | 7-F-1-oxo-3,4-dihydroisoquinoline-4-carboxamide | 800 | 1-oxo-3,4-dihydroisoquinoline-4-carboxamide | 1200 | 1.5 |

Data adapted from studies on PI3K and PARP inhibitors.[7][8]

Table 2: Comparative Pharmacokinetic Parameters of Fluorinated vs. Non-Fluorinated Drug Analogs

| Drug/Analog | Key Fluorinated Moiety | Oral Bioavailability (%) | Elimination Half-life (t½) (hours) |

| Sitagliptin | Trifluorophenyl, Trifluoromethyl | ~87 | 8 - 14 |

| Hypothetical Non-Fluorinated Analog | Phenyl, Methyl | Lower (predicted) | Shorter (predicted) |

| Ezetimibe | 4-Fluorophenyl | ~35-65 | 22 |

| SCH 48461 (less fluorinated precursor) | Phenyl | Lower | Shorter |

| Fluoroquinolones (general) | 6-Fluoroquinolone core | High | Variable (generally longer) |

| Nalidixic Acid (non-fluorinated quinolone) | Naphthyridine core | ~96 | 1.5 |

Data compiled from various pharmacokinetic studies.[5][9][10]

Experimental Protocols

To provide a practical understanding of the evaluation of fluorinated compounds, this section details key experimental methodologies.

Synthesis of a Fluorinated Scaffold: 4-Fluorophenylacetic Acid

This protocol outlines a general method for the synthesis of 4-fluorophenylacetic acid, a common building block in fluorinated pharmaceuticals.

Materials:

-

4-Fluoroaniline

-

Hydrochloric acid (15%)

-

Dichloromethane

-

Vinylidene chloride

-

Sodium nitrite

-

Tetramethylammonium chloride

-

Copper chloride

-

Toluene

Procedure:

-

In a reaction flask, dissolve 250 g of 4-fluoroaniline in 800 g of 15% hydrochloric acid with heating and stirring until a clear solution is obtained.

-

Cool the mixture to -5 to 5 °C and add 400 g of dichloromethane, 20 g of tetramethylammonium chloride, and 20 g of copper chloride.

-

Slowly add a solution of 250 g of vinylidene chloride in dichloromethane to the reaction mixture while maintaining the temperature.

-

Slowly add an aqueous solution containing 210 g of sodium nitrite dropwise.

-

Maintain the reaction at -5 to 5 °C for 2 hours.

-

After the reaction is complete, quench any excess nitrous acid.

-

The intermediate, 1-(2,2,2-trichloroethyl)-4-fluorobenzene, is then hydrolyzed under acidic conditions. Add 300g of the intermediate dropwise to a solution of 1- (2,2,2- trichloroethyl) -4- fluorobenzene and 50g dichloroethanes and react for 8 hours.

-

Quench the reaction by adding the mixture to ice water.

-

Filter the resulting solid, wash, and recrystallize from toluene to obtain pure 4-fluorophenylacetic acid.[4]

In Vitro Metabolic Stability Assessment: Microsomal Stability Assay

This protocol describes a common in vitro method to assess the metabolic stability of a compound using liver microsomes.[11][12]

Materials:

-

Test compound (fluorinated and non-fluorinated analogs)

-

Human Liver Microsomes (HLM)

-

Phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (containing an internal standard for LC-MS/MS analysis)

-

96-well plates

-

Incubator/shaker (37 °C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, pre-incubate the test compound (final concentration typically 1 µM) with HLM (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37 °C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding ice-cold acetonitrile containing the internal standard.

-

Centrifuge the plate to precipitate the microsomal proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the concentration of the parent compound remaining at each time point using a validated LC-MS/MS method.

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

-

Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) * (incubation volume / mg microsomal protein) .

Visualizing Key Concepts in Fluorinated Drug Design

The following diagrams, generated using the DOT language for Graphviz, illustrate important signaling pathways, experimental workflows, and the logical relationships underlying the benefits of fluorination.

The PI3K/Akt/mTOR Signaling Pathway and Inhibition

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that is frequently dysregulated in cancer. Many fluorinated kinase inhibitors target components of this pathway.[13][14]

Experimental Workflow for Microsomal Stability Assay

This diagram outlines the key steps in a typical in vitro microsomal stability assay.

Logical Relationships: The Benefits of Fluorination in Drug Design

This diagram illustrates the cascading effects of introducing fluorine into a drug candidate, leading to improved therapeutic potential.

Conclusion

The strategic incorporation of fluorine into molecular scaffolds is a proven and powerful strategy in modern drug discovery. By carefully considering the position and extent of fluorination, medicinal chemists can fine-tune the physicochemical and pharmacokinetic properties of drug candidates to enhance their efficacy and safety profiles. The quantitative data, detailed protocols, and visual aids provided in this guide serve as a valuable resource for researchers seeking to leverage the unique advantages of fluorinated compounds in the development of next-generation therapeutics.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN106928044A - A kind of preparation method of fluoro phenylacetic acid - Google Patents [patents.google.com]

- 5. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Comparative pharmacokinetic parameters of new systemic fluoroquinolones: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. inventivapharma.com [inventivapharma.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Impact of Fluorination on the Physicochemical Profile of Boc-Protected Piperidines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. This guide provides an in-depth analysis of the physicochemical properties of tert-butoxycarbonyl (Boc)-protected fluoropiperidines, a class of compounds gaining prominence as versatile building blocks in drug discovery. Understanding the nuanced effects of fluorination on lipophilicity, basicity, and solubility is paramount for the rational design of novel therapeutics with optimized ADME (absorption, distribution, metabolism, and excretion) profiles.

Core Physicochemical Data of Boc-Protected Fluoropiperidines

The introduction of fluorine to the piperidine ring, coupled with the presence of the Boc-protecting group, significantly modulates the molecule's physicochemical characteristics. The following tables summarize key calculated and predicted data for mono- and di-fluorinated N-Boc-piperidine derivatives, offering a comparative overview for structure-activity relationship (SAR) studies.

| Compound | Molecular Formula | Calculated logP (XLogP3) | Topological Polar Surface Area (TPSA) (Ų) |

| N-Boc-piperidine | C₁₀H₁₉NO₂ | 2.3 | 29.5[1] |

| N-Boc-4-aminopiperidine | C₁₀H₂₀N₂O₂ | 1.1[2] | 50.4[2] |

| N-Boc-4-(4-fluoroanilino)piperidine | C₁₆H₂₃FN₂O₂ | 3.4[3] | 41.6[3] |

| N-Boc-4-amino-3,3-difluoropiperidine | C₁₀H₁₈F₂N₂O₂ | 1.0[4] | Not Available |

| tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | C₁₀H₁₅F₂NO₃ | 1.3[5] | Not Available |

| 4-(Boc-amino)-3,3-difluoropiperidine | C₁₀H₁₈F₂N₂O₂ | 1.4[6] | 50.4[6] |

| Compound | Predicted pKa | Predicted Boiling Point (°C) |

| 4-(Boc-amino)-3,3-difluoropiperidine | 10.09 ± 0.40[7] | 308.6 ± 42.0[7] |

Note: The data presented above are computationally derived and may vary from experimental values. They are intended to provide a basis for comparison and to guide experimental design.

Experimental Protocols for Physicochemical Property Determination

Accurate experimental determination of physicochemical properties is critical for validating computational models and for regulatory submissions. The following are detailed methodologies for key assays.

Determination of Lipophilicity (logD) by Shake-Flask Method

The shake-flask method remains the gold standard for determining the partition coefficient (logP) or distribution coefficient (logD) of a compound between two immiscible phases, typically n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

Methodology:

-

Preparation of Phases: Mutually saturate n-octanol and the aqueous buffer by shaking them together for 24 hours, followed by separation.

-

Standard Solution Preparation: Prepare a stock solution of the test compound in the organic phase (saturated n-octanol) at a known concentration.

-

Partitioning: In a glass vial, combine a precise volume of the organic stock solution with a known volume of the aqueous buffer.

-

Equilibration: Seal the vial and shake it gently on a rotator for a sufficient period (typically 1-2 hours) to allow for equilibrium to be reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The distribution coefficient (logD) is calculated as the base-10 logarithm of the ratio of the compound's concentration in the organic phase to its concentration in the aqueous phase.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of a compound by measuring the pH of a solution as a titrant of known concentration is added.

Methodology:

-

Instrument Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).

-

Sample Preparation: Dissolve a precise amount of the test compound in a suitable solvent (often a co-solvent system like methanol/water may be required for sparingly soluble compounds) to a known concentration (e.g., 1 mM).

-

Titration Setup: Place the sample solution in a reaction vessel equipped with a magnetic stirrer and immerse the calibrated pH electrode.

-

Titration: Make the sample solution acidic (e.g., to pH 1.8-2.0) with a standard solution of a strong acid (e.g., 0.1 M HCl). Then, titrate the solution by adding small, precise increments of a standard solution of a strong base (e.g., 0.1 M NaOH) until the pH reaches a basic value (e.g., 12-12.5).

-

Data Recording: Record the pH value after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve. The experiment should be performed in triplicate to ensure reproducibility.[6][7]

Determination of Aqueous Solubility

1. Kinetic Solubility by Nephelometry

This high-throughput method provides a rapid assessment of the solubility of a compound under non-equilibrium conditions, which is often relevant for early-stage drug discovery assays.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution with an aqueous buffer (e.g., PBS, pH 7.4).

-

Incubation: Incubate the plate at a controlled temperature for a short period (e.g., 2 hours).

-

Measurement: Use a nephelometer to measure the light scattering in each well. An increase in light scattering indicates the formation of a precipitate.

-

Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed.[5]

2. Thermodynamic Solubility by Shake-Flask Method

This method determines the equilibrium solubility of a compound, which is a more accurate representation of its intrinsic solubility.

Methodology:

-

Sample Preparation: Add an excess amount of the solid test compound to a vial containing a known volume of aqueous buffer (e.g., PBS, pH 7.4).

-

Equilibration: Seal the vial and agitate it at a constant temperature for an extended period (e.g., 24 hours) to ensure that equilibrium is reached.[8]

-

Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a suitable analytical method, such as HPLC-UV or LC-MS.

-

Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Visualizing the Physicochemical Profiling Workflow

The following diagram illustrates a typical workflow for the experimental determination of the key physicochemical properties of a drug candidate.

Caption: Workflow for Physicochemical Property Determination.

References

- 1. N-(tert-butoxycarbonyl)piperidine | C10H19NO2 | CID 7010304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl 4-(4-fluoroanilino)piperidine-1-carboxylate | C16H23FN2O2 | CID 16413902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate | C10H18F2N2O2 | CID 56932105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | C10H15F2NO3 | CID 56776981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. Cas 1263180-22-8,4-(Boc-aMino)-3,3-difluoropiperidine | lookchem [lookchem.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

Methodological & Application

Application Notes and Protocols: Tert-butyl 3-fluoro-4-methylenepiperidine-1-carboxylate in Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-fluoro-4-methylenepiperidine-1-carboxylate is a fluorinated exo-methylene piperidine derivative with potential applications as a dienophile in Diels-Alder reactions. The presence of the fluorine atom and the electron-withdrawing N-Boc group can influence the reactivity and stereoselectivity of the cycloaddition, making it an interesting building block for the synthesis of complex spirocyclic piperidine scaffolds. Such scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active compounds.

This document, therefore, aims to provide a general framework and theoretical considerations for utilizing Tert-butyl 3-fluoro-4-methylenepiperidine-1-carboxylate in Diels-Alder reactions, based on established principles of cycloaddition chemistry with analogous fluorinated dienophiles. The provided protocols are predictive and should be considered as starting points for experimental investigation.

Theoretical Considerations

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. The reactivity of this reaction is governed by the electronic properties of the reactants. Typically, electron-rich dienes react more readily with electron-poor dienophiles.

In the case of Tert-butyl 3-fluoro-4-methylenepiperidine-1-carboxylate, the dienophile's reactivity is influenced by:

-

The exo-methylene group: This serves as the 2π electron component for the cycloaddition.

-

The fluorine atom at the 3-position: The electronegativity of fluorine can withdraw electron density from the double bond, potentially increasing its reactivity as a dienophile.

-

The N-Boc protecting group: The carbamate group is electron-withdrawing, which should further enhance the dienophilic character of the molecule.

Stereoselectivity:

The facial selectivity (endo/exo) of the Diels-Alder reaction is a critical aspect. For many Diels-Alder reactions, the endo product is kinetically favored due to secondary orbital interactions. However, the presence of the fluorine atom and the bulky tert-butyl group may influence the steric environment around the double bond, potentially altering the endo/exo selectivity. Computational studies would be beneficial to predict the likely stereochemical outcome.

Predicted Reaction Workflow

The general workflow for a Diels-Alder reaction involving Tert-butyl 3-fluoro-4-methylenepiperidine-1-carboxylate would involve the reaction of the dienophile with a suitable diene, potentially in the presence of a Lewis acid catalyst to enhance reactivity and selectivity.

Caption: General experimental workflow for the Diels-Alder reaction.

Hypothetical Experimental Protocols

The following are hypothetical protocols based on general procedures for Diels-Alder reactions. These have not been experimentally validated for the specific target molecule and should be optimized.

Protocol 1: Thermal Diels-Alder Reaction with Cyclopentadiene

Objective: To synthesize the spiro[bicyclo[2.2.1]hept-5-ene-2,4'-piperidine] derivative.

Materials:

-

Tert-butyl 3-fluoro-4-methylenepiperidine-1-carboxylate

-

Cyclopentadiene (freshly cracked from dicyclopentadiene)

-

Toluene (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Standard workup and purification equipment

Procedure:

-

To a solution of Tert-butyl 3-fluoro-4-methylenepiperidine-1-carboxylate (1.0 eq) in anhydrous toluene, add freshly cracked cyclopentadiene (3.0 eq).

-

Heat the reaction mixture to reflux (approx. 110 °C) and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to isolate the endo and exo isomers.

-

Characterize the products by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry.

Protocol 2: Lewis Acid Catalyzed Diels-Alder Reaction with Isoprene

Objective: To synthesize the spiro[4-methylcyclohex-3-ene-1,4'-piperidine] derivative with enhanced regioselectivity.

Materials:

-

Tert-butyl 3-fluoro-4-methylenepiperidine-1-carboxylate

-

Isoprene

-

Lewis acid (e.g., AlCl₃, Et₂AlCl, BF₃·OEt₂)

-

Dichloromethane (anhydrous)

-

Schlenk flask or similar inert atmosphere glassware

-

Syringes for transfer of reagents

-

Standard workup and purification equipment

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of Tert-butyl 3-fluoro-4-methylenepiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature, depending on the Lewis acid).

-

Slowly add the Lewis acid (0.1 - 1.2 eq) to the solution and stir for 15-30 minutes.

-

Add isoprene (2.0 - 5.0 eq) dropwise to the reaction mixture.

-

Stir the reaction at the chosen temperature for 1-12 hours, monitoring by TLC or GC-MS.

-

Quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution or water).

-

Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate the regio- and stereoisomers.

-

Characterize the products thoroughly.

Predicted Data Presentation

As no experimental data is currently available, the following table is a template for how quantitative data from such reactions should be presented for clear comparison.

| Entry | Diene | Catalyst (eq) | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) |

| 1 | Cyclopentadiene | None | 110 | 24 | - | - |

| 2 | Cyclopentadiene | AlCl₃ (1.1) | 0 | 4 | - | - |

| 3 | Isoprene | None | 110 | 48 | - | - |

| 4 | Isoprene | Et₂AlCl (1.2) | -78 | 6 | - | - |

| 5 | Furan | None | 80 | 72 | - | - |

| 6 | Anthracene | None | 150 | 48 | - | - |

Signaling Pathways and Logical Relationships

In the context of drug development, the synthesized spiro-piperidine compounds could be screened for biological activity. A hypothetical screening cascade is depicted below.

Caption: A simplified logical workflow for drug discovery.

Conclusion and Future Directions